Phenoxypropazine
Description
Phenoxypropazine is a non-selective and irreversible monoamine oxidase enzyme inhibitor (MAOI), belonging to the hydrazine chemical class. It was marketed as an antidepressant in 1961 but was later withdrawn in 1966 because of its hepatotoxic potential.
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenoxypropan-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8(11-10)7-12-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEXFJFTGQBXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048837 | |
| Record name | Phenoxypropazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3818-37-9 | |
| Record name | Phenoxypropazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3818-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxypropazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003818379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxypropazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenoxypropazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENOXYPROPAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E92V52324 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Phenoxypropazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxypropazine, formerly marketed under the trade name Drazine, is classified as a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine chemical class.[1] It was introduced as an antidepressant in 1961 but was subsequently withdrawn from the market in 1966 due to concerns regarding hepatotoxicity.[1] This guide provides a comprehensive overview of the known mechanism of action of this compound, including its effects on monoamine oxidase enzymes and the subsequent impact on neurotransmitter levels. Due to the withdrawal of this drug several decades ago, publicly available quantitative data on its specific binding affinities and potency are scarce. This guide, therefore, also outlines the standard experimental protocols that would be employed to determine such quantitative metrics.
Core Mechanism of Action: Irreversible and Non-Selective MAO Inhibition
The primary mechanism of action of this compound is the irreversible inhibition of both isoforms of the monoamine oxidase enzyme: MAO-A and MAO-B.[2] MAO enzymes are crucial for the degradation of monoamine neurotransmitters in the presynaptic neuron and the synaptic cleft.[2]
-
MAO-A is primarily responsible for the metabolism of serotonin and norepinephrine, and to a lesser extent, dopamine.[2]
-
MAO-B is more specific for the metabolism of dopamine and phenylethylamine.[3]
By irreversibly inhibiting both MAO-A and MAO-B, this compound prevents the breakdown of these key neurotransmitters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron and an increased concentration of these neurotransmitters in the synaptic cleft when the neuron fires.[2] The enhanced availability of these monoamines to bind to their respective postsynaptic receptors is believed to be the basis for the antidepressant effects of MAOIs.
The irreversible nature of this inhibition means that the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks. This has significant implications for drug-drug and drug-food interactions, particularly the risk of hypertensive crisis when consuming tyramine-rich foods.[2]
Signaling Pathway
The following diagram illustrates the general signaling pathway affected by this compound.
Caption: General signaling pathway of this compound's MAO inhibition.
Quantitative Data on MAO Inhibition
For comparison, modern selective MAO-B inhibitors like rasagiline have reported IC50 values in the nanomolar range (e.g., 4.43 nM for MAO-B).[4] Without specific data for this compound, a direct comparison of its potency is not possible.
Table 1: Quantitative MAO Inhibition Data for this compound
| Parameter | MAO-A | MAO-B | Reference |
| IC50 | Data not available | Data not available | N/A |
| Ki | Data not available | Data not available | N/A |
| Binding Affinity (Kd) | Data not available | Data not available | N/A |
Experimental Protocols for Determining MAO Inhibition
To determine the IC50 and Ki values for an MAO inhibitor like this compound, standardized in vitro enzyme inhibition assays would be employed. The following outlines a general methodology.
In Vitro MAO Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of MAO-A and MAO-B (IC50) and to determine the inhibition constant (Ki).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine), or a non-selective substrate like kynuramine.
-
This compound hydrochloride
-
Appropriate buffer solutions (e.g., potassium phosphate buffer)
-
Detection reagents (e.g., Amplex Red, horseradish peroxidase for a fluorometric assay)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
Methodology:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted to a working concentration in the assay buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.
-
Assay Procedure:
-
A fixed amount of MAO-A or MAO-B enzyme is pre-incubated with varying concentrations of this compound for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes).
-
The reaction is stopped, and the amount of product formed is quantified using a suitable detection method. For example, the production of hydrogen peroxide, a byproduct of the MAO reaction, can be measured using a fluorometric assay.
-
-
Data Analysis:
-
The rate of reaction at each inhibitor concentration is calculated.
-
The percentage of inhibition is determined relative to a control reaction without the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki value and the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then analyzed using methods such as Lineweaver-Burk or Dixon plots.
-
Caption: A generalized workflow for an in vitro MAO inhibition assay.
Effects on Neurotransmitter Levels
The inhibition of MAO by this compound is expected to lead to an increase in the brain levels of serotonin, norepinephrine, and dopamine. However, specific quantitative data from preclinical or clinical studies detailing the magnitude and time course of these changes after this compound administration are not well-documented in the available literature. Studies on other non-selective MAOIs have demonstrated significant increases in these monoamines in various brain regions.[5]
Experimental Protocol for Measuring Brain Monoamine Levels
Objective: To quantify the levels of serotonin, norepinephrine, dopamine, and their metabolites in brain tissue of laboratory animals following the administration of this compound.
Materials:
-
Laboratory animals (e.g., rats or mice)
-
This compound
-
Vehicle control (e.g., saline)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) or mass spectrometry (MS)
-
Homogenization buffer
-
Brain tissue dissection tools
-
Centrifuge
Methodology:
-
Animal Dosing: Animals are administered either this compound at various doses or a vehicle control.
-
Tissue Collection: At specific time points after dosing, animals are euthanized, and brains are rapidly dissected and specific regions of interest (e.g., prefrontal cortex, striatum, hippocampus) are collected and frozen.
-
Sample Preparation:
-
Brain tissue is weighed and homogenized in a chilled buffer containing an internal standard.
-
The homogenate is centrifuged to pellet proteins and cellular debris.
-
The supernatant, containing the neurotransmitters, is collected.
-
-
HPLC Analysis:
-
An aliquot of the supernatant is injected into the HPLC system.
-
The monoamines and their metabolites are separated on a reverse-phase column.
-
Detection and quantification are achieved using an electrochemical detector or a mass spectrometer, which provide high sensitivity and selectivity.
-
-
Data Analysis:
-
The concentrations of serotonin, norepinephrine, dopamine, and their major metabolites (e.g., 5-HIAA, MHPG, DOPAC, HVA) are calculated based on the peak areas relative to the internal standard and a standard curve.
-
Statistical analysis is performed to compare the neurotransmitter levels between the this compound-treated and vehicle-treated groups.
-
Caption: A typical workflow for analyzing brain monoamine levels after drug administration.
Conclusion
This compound is a non-selective, irreversible monoamine oxidase inhibitor that exerts its antidepressant effects by increasing the synaptic availability of serotonin, norepinephrine, and dopamine. Due to its withdrawal from the market in 1966, there is a notable absence of specific quantitative data on its potency and its precise effects on neurotransmitter levels in the published scientific literature. The experimental protocols outlined in this guide represent the standard methodologies that would be necessary to fully characterize the pharmacological profile of this compound and similar MAOIs. Further research, should it be undertaken, would be required to generate the specific data needed for a complete quantitative understanding of this compound's mechanism of action.
References
- 1. Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Electrophysiological effects of monoamine oxidase inhibition on rat midbrain dopaminergic neurones: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenoxypropazine: A Technical Overview of a Pioneering Antidepressant
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Phenoxypropazine, marketed under the trade name Drazine, was a pioneering antidepressant agent developed in the early era of psychopharmacology. As a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, it represented a significant advancement in the treatment of depressive disorders. Introduced in 1961, its clinical use was short-lived, with its withdrawal from the market in 1966 due to concerns over hepatotoxicity. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and eventual discontinuation of this compound, intended for an audience of researchers, scientists, and drug development professionals.
Discovery and Historical Context
This compound was developed by the British pharmaceutical company Smith & Nephew and introduced to the market in 1961.[1] Its development occurred during a period of burgeoning discovery in the field of psychopharmacology, following the serendipitous finding of the antidepressant effects of the first MAOI, iproniazid, which was initially investigated as a treatment for tuberculosis. The emergence of hydrazine-based compounds as effective antidepressants spurred the synthesis and investigation of numerous analogues, including this compound.
Early clinical studies in the early 1960s explored its efficacy in treating depression.[2][3] These preliminary investigations, while lacking the rigorous design of modern clinical trials, suggested a therapeutic benefit in patients with depressive disorders. However, the initial optimism surrounding this compound and other hydrazine MAOIs was tempered by growing reports of adverse effects, most notably liver damage.[4] This concern ultimately led to the withdrawal of this compound from clinical use in 1966, a fate shared by several other early hydrazine-based antidepressants.[1]
Chemical Synthesis and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (1-methyl-2-phenoxy-ethyl)hydrazine |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 3941-93-9 |
| Chemical Class | Hydrazine |
Source: PubChem CID 71467[5]
A logical synthetic approach would likely involve the reaction of a phenoxy-substituted precursor with a hydrazine-containing reagent. One possible pathway is outlined below:
Caption: Plausible synthetic route for this compound.
Mechanism of Action: Monoamine Oxidase Inhibition
This compound exerts its therapeutic effect through the irreversible inhibition of monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters.[1] There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and tissue distributions.
-
MAO-A primarily metabolizes serotonin, norepinephrine, and dopamine.
-
MAO-B is more selective for dopamine and phenethylamine.
By inhibiting both isoforms non-selectively, this compound increases the synaptic availability of these key neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects. The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take up to two weeks.
Caption: Mechanism of action of this compound.
While specific quantitative data on the inhibitory potency of this compound against MAO-A and MAO-B (i.e., IC₅₀ or Kᵢ values) are not well-documented in publicly available literature, its classification as a non-selective inhibitor indicates comparable activity against both isoforms.
Clinical Efficacy and Adverse Effects
Early clinical trials of this compound provided qualitative evidence of its antidepressant effects. For instance, a preliminary study by Leahy, Rose, and Plowman in 1963 reported on its use in the treatment of depression, though detailed quantitative efficacy data from controlled trials are scarce in the historical literature.[3]
The primary reason for the withdrawal of this compound was its association with hepatotoxicity.[1] This adverse effect is a known risk for many hydrazine-derived drugs. The proposed mechanism for hydrazine-induced liver injury involves the metabolic activation of the hydrazine moiety to reactive intermediates that can cause cellular damage.[6] This can lead to a spectrum of liver injury, from transient elevations in liver enzymes to more severe, and in some cases, fatal, hepatitis.[7]
Table 2: Summary of this compound's Clinical Profile
| Aspect | Description |
| Indications | Major Depressive Disorder |
| Therapeutic Effect | Alleviation of depressive symptoms |
| Common Side Effects | Drowsiness, dizziness, headache, dry mouth, weight gain (typical of early MAOIs) |
| Serious Adverse Effects | Hepatotoxicity (liver damage) , hypertensive crisis (with tyramine-containing foods) |
Experimental Protocols
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
Objective: To determine the inhibitory potency of this compound on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Phosphate buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes and substrates in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (at various concentrations), and the respective MAO enzyme (MAO-A or MAO-B).
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the specific substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the enzymatic reaction.
-
Measurement: Monitor the production of the fluorescent product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) over time using a spectrofluorometer.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: General workflow for an in vitro MAO inhibition assay.
Conclusion and Legacy
This compound holds a significant, albeit brief, place in the history of psychopharmacology. As one of the early hydrazine MAOIs, it contributed to the understanding of the neurochemical basis of depression and the therapeutic potential of monoamine oxidase inhibition. Its withdrawal due to hepatotoxicity underscored the critical importance of drug safety and metabolism in the development of new therapeutic agents. The experience with this compound and other early MAOIs paved the way for the development of safer, reversible, and more selective inhibitors, which continue to have a role in the treatment of depression and other neurological disorders. The story of this compound serves as a valuable case study for drug development professionals on the balance between efficacy and safety and the evolution of pharmacological research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound AND CHLORDIAZEPOXIDE IN DEPRESSION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A preliminary study of this compound in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 5. This compound | C9H14N2O | CID 71467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies on hydrazine hepatotoxicity. 2. Biochemical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Phenoxypropazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for phenoxypropazine, chemically known as (1-methyl-2-phenoxyethyl)hydrazine. This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class that was previously used as an antidepressant. This document details the chemical reactions, experimental procedures, and quantitative data associated with its synthesis, intended for an audience with a strong background in organic chemistry.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-phenoxy-2-propanone, via a Williamson ether synthesis. The subsequent step is a reductive amination of the ketone with hydrazine to yield the final product, this compound.
An In-depth Technical Guide to Phenoxypropazine: IUPAC Name, Synonyms, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxypropazine, a hydrazine derivative, is recognized as a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1][2] This guide provides a comprehensive overview of its chemical identity, including its IUPAC name and known synonyms. It further delves into its mechanism of action and summarizes available data on its chemical and physical properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of monoamine oxidase inhibitors and related compounds.
Chemical Identification
IUPAC Name
The systematically generated IUPAC name for this compound is (1-methyl-2-phenoxy-ethyl)hydrazine .[2] An alternative, equally valid IUPAC name is 1-phenoxypropan-2-ylhydrazine .
Synonyms
This compound is known by several other names in scientific literature and commercial contexts. These synonyms are crucial for comprehensive literature searches and historical reference.
| Synonym | Reference |
| Drazine | [2] |
| Fenoxypropazine | |
| Fenoxipropazinum | |
| (1-Methyl-2-phenoxyethyl)hydrazine | [2] |
Chemical Structure and Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O | [2] |
| Molecular Weight | 166.224 g/mol | [2] |
| CAS Number | 3818-37-9 | |
| Appearance | Data not available | |
| Boiling Point | 98-102 °C at 0.2 mmHg | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Mechanism of Action: Monoamine Oxidase Inhibition
This compound functions as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) .[1][2] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the synaptic cleft. By irreversibly inhibiting these enzymes, this compound increases the concentration of these neurotransmitters in the brain, which is the basis for its antidepressant effects.
The following diagram illustrates the general mechanism of action of a non-selective MAO inhibitor like this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
General Synthesis of Hydrazine Derivatives
The synthesis of hydrazine derivatives such as this compound typically involves the reaction of a suitable precursor with hydrazine or a hydrazine derivative. A plausible, though not experimentally verified, synthetic route for (1-methyl-2-phenoxy-ethyl)hydrazine could involve the following conceptual steps:
-
Preparation of a Phenoxypropanone Derivative: This could start from a commercially available phenoxy-substituted acetone or by reacting phenol with a suitable propylene oxide derivative.
-
Reductive Amination: The resulting ketone could undergo reductive amination with hydrazine hydrate. This reaction would likely require a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
It is critical to note that reactions involving hydrazine and its derivatives should be conducted with extreme caution due to their potential toxicity and explosiveness.
General Purification of Pharmaceutical Compounds
Purification of a synthesized compound like this compound would typically involve standard laboratory techniques, including:
-
Extraction: To separate the product from the reaction mixture.
-
Chromatography: Column chromatography using silica gel or alumina is a common method for purifying organic compounds. The choice of solvent system would need to be determined empirically.
-
Crystallization: If the compound is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step.
In Vitro Monoamine Oxidase Inhibition Assay
To determine the inhibitory potency of this compound against MAO-A and MAO-B, a common in vitro assay involves the use of recombinant human MAO enzymes and a substrate that produces a detectable signal upon oxidation.
Principle: The activity of MAO is measured by monitoring the rate of conversion of a substrate to a product. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in the presence of the compound.
General Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine, which is fluorescently silent until oxidized) are prepared in an appropriate buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations for testing.
-
Incubation: The MAO enzyme is pre-incubated with the various concentrations of this compound for a set period to allow for binding.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Signal Detection: The formation of the product is measured over time using a plate reader (e.g., fluorescence or absorbance).
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Historical Context and Current Status
This compound was introduced as an antidepressant in the 1960s.[2] However, it was subsequently withdrawn from the market due to concerns about hepatotoxicity.[2] As a result, there is a limited amount of modern research available on this compound. The information presented in this guide is based on historical data and general pharmacological principles. Researchers investigating this compound or similar compounds should be aware of its historical safety concerns.
Conclusion
This technical guide provides a consolidated overview of the IUPAC name, synonyms, and fundamental chemical and mechanistic information for this compound. While specific quantitative data and detailed experimental protocols are scarce due to its historical withdrawal, the provided general methodologies can serve as a starting point for researchers. Further investigation into the specific inhibitory kinetics and pharmacokinetic profile of this compound would be necessary to fully characterize this compound. Any new research should be conducted with a thorough understanding of its previously identified toxicity.
References
Early Clinical Studies of Phenoxypropazine: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Phenoxypropazine, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, was introduced as an antidepressant in 1961 under the trade name Drazine.[1] Despite initial promising results in treating depressive disorders, it was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1] This technical guide provides a comprehensive overview of the early clinical studies of this compound, focusing on quantitative data, experimental protocols, and the drug's mechanism of action.
Core Clinical Data
The initial clinical evaluation of this compound in the early 1960s consisted of several small-scale studies to assess its efficacy and safety in patients with depression. The following tables summarize the key quantitative data extracted from these pioneering trials.
Table 1: Patient Demographics and Study Design
| Study | Patient Population | Number of Patients | Study Duration | Dosage |
| Leahy, Rose, & Plowman (1963) | Female inpatients with depression (endogenous and reactive) | 35 | 4 weeks | Not specified |
| Imlah (1963) | Outpatients with depression | 24 | Not specified | Starting dose of 10 mg twice daily |
| Rose, Leahy, & Plowman (1963) | Hospitalized patients with primary depressive disorders | 78 (this compound and Amitriptyline groups) | Not specified | Not specified |
| McWhinney & Morrell (1965) | Patients with mild endogenous depression in a general practice setting | 27 (14 on this compound, 13 on placebo) | 4 weeks | 10 mg twice daily for the first week, then 15 mg twice daily |
Table 2: Efficacy and Patient Outcomes
| Study | Assessment Criteria | This compound Group | Control Group (Placebo or Amitriptyline) | Key Findings |
| Leahy, Rose, & Plowman (1963) | Clinical improvement | 22 of 35 patients showed improvement | Not applicable | This compound appeared to be an effective antidepressant. |
| Imlah (1963) | Clinical improvement | 16 of 20 patients who completed the study showed a good response | Not applicable | The drug was effective in a significant proportion of outpatients. |
| Rose, Leahy, & Plowman (1963) | Clinical response | Most patients responded well | No significant difference in outcome between the two drug groups | This compound was considered to be of equal effectiveness to amitriptyline. |
| McWhinney & Morrell (1965) | Mean improvement in Hamilton Rating Scale for Depression | 11.1 | 5.8 | The difference in improvement between this compound and placebo was statistically significant (P < 0.05). |
Experimental Protocols
The methodologies employed in these early studies were foundational to the understanding of this compound's clinical profile.
Leahy, Rose, & Plowman (1963): A Preliminary Study
-
Objective: To conduct a preliminary assessment of the antidepressant effects of this compound.
-
Methodology: 35 female inpatients diagnosed with either endogenous or reactive depression were treated with this compound for four weeks. The primary outcome was clinical observation of improvement in depressive symptoms. The specific dosage was not detailed in the available summary.
Imlah (1963): A Preliminary Report
-
Objective: To evaluate the efficacy of this compound in an outpatient setting.
-
Methodology: 24 outpatients with depression were initiated on a 10 mg twice-daily dose of this compound. The clinical response was monitored, with 20 patients completing the study.
Rose, Leahy, & Plowman (1963): A Comparative Study
-
Objective: To compare the antidepressant efficacy of this compound with that of amitriptyline.
-
Methodology: 78 hospitalized patients with primary depressive disorders were allocated to receive either this compound or amitriptyline. The study aimed to determine if there was a significant difference in the clinical outcomes between the two treatment groups.
McWhinney & Morrell (1965): A Controlled Trial in General Practice
-
Objective: To assess the efficacy of this compound in the treatment of mild endogenous depression in a general practice setting through a controlled trial.
-
Methodology: This was a double-blind, placebo-controlled trial. 27 patients were randomly assigned to receive either this compound (n=14) or a placebo (n=13) for four weeks. The dosage for the this compound group was 10 mg twice daily for the first week, increased to 15 mg twice daily for the subsequent three weeks. The Hamilton Rating Scale for Depression was used to measure changes in depressive symptoms.
Mechanism of Action and Signaling Pathway
This compound functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO). MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron. By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.
Caption: Mechanism of action of this compound as a non-selective MAO inhibitor.
Adverse Effects and Withdrawal
The early clinical studies reported a range of side effects associated with this compound treatment. The most commonly observed adverse effects included:
-
Ankle edema
-
Dizziness
-
Dry mouth
-
Blurred vision
-
Constipation
-
Difficulty with micturition
-
Impotence
The most significant concern that ultimately led to the withdrawal of this compound was its potential for hepatotoxicity. Reports from the 1960s include at least two fatal cases of acute liver failure associated with the drug. However, the precise incidence of liver damage in the broader patient population treated with this compound during its time on the market is not well-documented in the available literature.
Conclusion
The early clinical studies of this compound demonstrated its potential as an effective antidepressant, comparable in efficacy to amitriptyline in one study. However, its use was ultimately curtailed by a significant risk of severe liver toxicity. This historical perspective on this compound serves as a crucial reminder of the importance of thorough safety evaluations in drug development and the delicate balance between therapeutic benefit and potential harm. The irreversible and non-selective nature of its MAO inhibition, while effective, likely contributed to its challenging side effect profile. These pioneering studies, despite their limitations by modern standards, laid the groundwork for the development of safer and more selective antidepressants.
References
Phenoxypropazine: A Technical Guide to a Hydrazine-Derived Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxypropazine, a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class, was introduced as an antidepressant in 1961 under the trade name Drazine.[1] As a non-selective and irreversible inhibitor of monoamine oxidase (MAO), it effectively increases the synaptic availability of key neurotransmitters.[2][3] Despite its initial therapeutic use, this compound was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][4] This guide provides a comprehensive technical overview of this compound, focusing on its core pharmacology, mechanism of action, and relevant chemical data, intended for an audience of researchers and drug development professionals.
Chemical and Physical Properties
This compound, with the IUPAC name (1-methyl-2-phenoxy-ethyl)hydrazine, is characterized by the molecular formula C9H14N2O and a molar mass of 166.224 g·mol−1.[1][4] Its structure features a hydrazine moiety attached to a phenoxypropane backbone.
| Property | Value | Source |
| IUPAC Name | (1-methyl-2-phenoxy-ethyl)hydrazine | [1] |
| Molecular Formula | C9H14N2O | [4] |
| Molar Mass | 166.224 g·mol−1 | [1] |
| CAS Number | 3818-37-9 | [1] |
| Synonyms | Drazine, Fenoxypropazine | [1][5] |
Mechanism of Action: Irreversible MAO Inhibition
This compound functions as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2] MAO enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[6]
The hydrazine group in this compound is key to its irreversible inhibitory action. It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to its inactivation.[3][6] This irreversible binding means that the restoration of MAO activity is dependent on the synthesis of new enzyme molecules, a process that can take a considerable amount of time.[3]
The inhibition of MAO-A and MAO-B leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission. This is believed to be the primary mechanism behind its antidepressant effects.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. This compound | C9H14N2O | CID 71467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Irreversible Monoamine Oxidase Inhibition by Phenoxypropazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxypropazine, marketed under the trade name Drazine, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine chemical class.[1][2] Introduced as an antidepressant in 1961, it was later withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][2] Despite its withdrawal, the study of this compound and other irreversible MAOIs provides valuable insights into enzyme kinetics, drug design, and the neuropharmacology of mood disorders. This technical guide delves into the core principles of irreversible MAO inhibition by this compound, presenting available data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] By inhibiting these enzymes, MAOIs increase the synaptic availability of these neurotransmitters, which is the primary mechanism behind their antidepressant effects.
Mechanism of Irreversible Inhibition
This compound, as a hydrazine derivative, functions as a mechanism-based inhibitor, also known as a "suicide" inhibitor. The process of irreversible inhibition involves the following key steps:
-
Reversible Binding: Initially, the inhibitor (I) reversibly binds to the active site of the enzyme (E) to form an enzyme-inhibitor complex (E-I).
-
Enzymatic Conversion: The MAO enzyme then catalyzes the oxidation of the hydrazine moiety of this compound.
-
Formation of a Reactive Intermediate: This enzymatic conversion generates a highly reactive intermediate species.
-
Covalent Adduct Formation: The reactive intermediate then forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor, an essential component of the MAO active site. This covalent adduct results in the irreversible inactivation of the enzyme.
Because the enzyme itself participates in the formation of the species that inactivates it, this is termed mechanism-based inhibition. The restoration of enzyme activity is not possible through the dissociation of the inhibitor; instead, it requires the de novo synthesis of the MAO enzyme, a process that can take several days to weeks.
Quantitative Data on MAO Inhibition
However, to provide a comparative context for the potency and selectivity of MAO inhibitors, the following tables summarize the IC50 and Ki values for other well-characterized irreversible and reversible MAO inhibitors.
Table 1: IC50 Values of Various MAO Inhibitors
| Inhibitor | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |
| Clorgyline | 0.0012 | 1.9 | MAO-A selective | [4] |
| Selegiline (L-deprenyl) | >10 | 0.007 | MAO-B selective | [5] |
| Rasagiline | 0.412 | 0.00443 | MAO-B selective | [6] |
| Phenelzine | ~0.9 | ~0.9 | Non-selective | [7] |
| Tranylcypromine | ~7 | ~7 | Non-selective | [6] |
| Moclobemide | ~1.0 | >100 | Reversible, MAO-A selective | [3] |
| Safinamide | >100 | 0.098 | Reversible, MAO-B selective | [6] |
Table 2: Ki Values of Various MAO Inhibitors
| Inhibitor | MAO-A Ki (µM) | MAO-B Ki (µM) | Type of Inhibition | Reference |
| Clorgyline | 0.054 | 58 | Irreversible | [4] |
| Pargyline | 13 | 0.5 | Irreversible | [6] |
| Lazabemide | >100 | 0.0079 | Reversible | [6] |
| TB5 | 1.45 | 0.11 | Reversible | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize MAO inhibitors. While not specific to this compound, these protocols represent standard approaches in the field.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol is adapted from standard fluorometric assays for MAO activity.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorometric plate reader
2. Experimental Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in cold phosphate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and reference inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Assay Reaction:
-
To each well of the 96-well plate, add a specific volume of the assay buffer.
-
Add the test inhibitor or reference compound at various concentrations. Include a control group with only the vehicle (e.g., DMSO).
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding the kynuramine substrate to each well.
-
-
Detection:
-
Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm. The product of the reaction, 4-hydroxyquinoline, is fluorescent.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Reversibility (Dialysis Method)
1. Materials and Reagents:
-
MAO enzyme (A or B)
-
This compound
-
Dialysis tubing with an appropriate molecular weight cutoff (e.g., 10 kDa)
-
Phosphate buffer
2. Experimental Procedure:
-
Inhibition Reaction: Incubate the MAO enzyme with a concentration of this compound that produces significant inhibition (e.g., 10x IC50) for a set period (e.g., 30 minutes) at 37°C. A control sample with the enzyme and vehicle is prepared in parallel.
-
Dialysis:
-
Place the inhibited enzyme solution and the control enzyme solution into separate dialysis tubes.
-
Dialyze both samples against a large volume of cold phosphate buffer for an extended period (e.g., 24 hours), with several buffer changes, to remove any unbound inhibitor.
-
-
Activity Measurement:
-
After dialysis, measure the residual MAO activity of both the inhibitor-treated and control samples using the fluorometric assay described above.
-
-
Data Analysis:
-
If the inhibition is reversible, the enzyme activity in the inhibitor-treated sample will be restored to a level similar to the control sample after dialysis.
-
If the inhibition is irreversible, the enzyme activity will remain significantly lower than the control, as the covalently bound inhibitor cannot be removed by dialysis.
-
Visualizations
Signaling Pathway of Irreversible MAO Inhibition
Caption: Irreversible inhibition of MAO by this compound.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for an in vitro fluorometric MAO inhibition assay.
Conclusion
This compound serves as a classic example of an irreversible, non-selective monoamine oxidase inhibitor from the hydrazine class. While its clinical use was short-lived due to safety concerns, the principles of its mechanism of action remain highly relevant to the fields of pharmacology and drug development. The irreversible nature of its inhibition, through the formation of a covalent adduct with the FAD cofactor of MAO, underscores the importance of understanding enzyme-inhibitor interactions at a molecular level. The provided experimental protocols offer a framework for the in vitro characterization of such inhibitors. Although specific quantitative data for this compound is sparse, the comparative data for other MAOIs highlight the diverse landscape of potency and selectivity within this drug class. Future research into the structure-activity relationships of irreversible inhibitors can continue to inform the design of safer and more effective therapeutics targeting monoamine oxidase.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase activity by antidepressants and mood stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Phenoxypropazine, a Non-Selective Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxypropazine is a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor belonging to the hydrazine chemical class.[1][2] Historically used as an antidepressant, it was withdrawn from the market due to concerns about hepatotoxicity.[1][2] However, its potent MAO inhibitory activity makes it a valuable tool compound for in vitro research into the roles of MAO-A and MAO-B in neurotransmitter metabolism and the pathophysiology of various neurological and psychiatric disorders.[3][4]
Monoamine oxidases are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][5] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[5] Non-selective MAO inhibitors like this compound inhibit both isoforms, leading to a broad increase in monoamine levels.
These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity on both MAO-A and MAO-B. The described assays are fundamental for determining the potency (IC50) and mechanism of inhibition.
Data Presentation
Table 1: Inhibitory Potency (IC50) of Representative Hydrazine MAOIs against Human MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| Phenelzine | ~1.5 | ~0.5 | ~0.33 |
| Iproniazid | ~10 | ~2.5 | ~0.25 |
Note: IC50 values can vary depending on experimental conditions (e.g., enzyme source, substrate, incubation time). The data presented here are approximate values collated from various sources for illustrative purposes.
Table 2: Kinetic Parameters for Irreversible MAO Inhibition by Representative Hydrazine MAOIs
| Compound | Enzyme | K_i (µM) | k_inact (min⁻¹) |
| Phenelzine | MAO-A | ~5.0 | ~0.15 |
| Phenelzine | MAO-B | ~2.0 | ~0.20 |
| Iproniazid | MAO-A | Not widely reported | Not widely reported |
| Iproniazid | MAO-B | Not widely reported | Not widely reported |
Note: K_i (inhibitor affinity) and k_inact (rate of inactivation) are key parameters for characterizing irreversible inhibitors.
Mandatory Visualizations
Signaling Pathway of MAO Inhibition
Caption: Mechanism of action of this compound in a neuron.
Experimental Workflow for Determining MAO Inhibition
Caption: Workflow for in vitro MAO inhibition assay.
Experimental Protocols
The following protocols describe standard methods for determining the in vitro inhibitory activity of this compound on MAO-A and MAO-B.
Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition (IC50 Determination)
This assay is based on the detection of hydrogen peroxide (H2O2), a product of the MAO-catalyzed oxidation of a substrate, using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic probe like Amplex® Red.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions
-
MAO-A substrate: p-Tyramine or Kynuramine
-
MAO-B substrate: Benzylamine or p-Tyramine
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Amplex® Red and HRP in the potassium phosphate buffer.
-
Prepare working solutions of the MAO-A and MAO-B substrates in the buffer.
-
Prepare serial dilutions of this compound in the buffer. Also include a vehicle control (buffer with the same concentration of DMSO as the highest this compound concentration).
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
20 µL of buffer (for blanks) or this compound dilution or positive control.
-
20 µL of MAO-A or MAO-B enzyme solution.
-
-
Mix gently and pre-incubate for 15 minutes at 37°C. This pre-incubation is important for irreversible inhibitors.
-
-
Reaction Initiation:
-
Add 20 µL of the substrate working solution to each well to start the reaction.
-
Add 40 µL of the Amplex® Red/HRP working solution to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank fluorescence values from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Spectrophotometric Assay for MAO-A and MAO-B Inhibition
This method directly measures the formation of the product of the substrate oxidation.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound stock solution and serial dilutions
-
MAO-A substrate: Kynuramine dihydrobromide
-
MAO-B substrate: Benzylamine hydrochloride
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Assay Setup for MAO-A:
-
To each well or cuvette, add the buffer, MAO-A enzyme, and the desired concentration of this compound or vehicle.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding kynuramine.
-
Monitor the increase in absorbance at 316 nm, which corresponds to the formation of 4-hydroxyquinoline.[6]
-
-
Assay Setup for MAO-B:
-
To each well or cuvette, add the buffer, MAO-B enzyme, and the desired concentration of this compound or vehicle.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding benzylamine.
-
Monitor the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde.[6]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Calculate the IC50 value as described in Protocol 1.
-
Protocol 3: Assessing Irreversibility of Inhibition
To confirm that this compound is an irreversible inhibitor, a dialysis or a dilution experiment can be performed.
Procedure (Dilution Method):
-
Incubate a concentrated solution of the MAO enzyme with a high concentration of this compound (e.g., 10x IC50) for 30 minutes.
-
In a parallel control tube, incubate the enzyme with the vehicle.
-
After incubation, dilute both the inhibitor-treated and control enzyme preparations significantly (e.g., 100-fold) into the assay buffer. This dilution should reduce the concentration of any unbound inhibitor to well below its IC50.
-
Measure the activity of the diluted enzyme preparations using one of the assay methods described above.
-
Interpretation: If this compound is an irreversible inhibitor, the enzyme activity in the inhibitor-treated sample will remain low even after dilution, as the inhibitor is covalently bound. If it were a reversible inhibitor, the activity would be restored to a level similar to the control upon dilution.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative structure-activity studies on monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase activity by phenylpropanolamine, an anorectic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro inhibition of human platelet monoamine oxidase by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenoxypropazine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxypropazine, also known as Drazine, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine chemical class.[1][2] It was initially introduced as an antidepressant in 1961 but was later withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][2] Despite its withdrawal from clinical use, this compound remains a valuable tool for preclinical neuroscience research, particularly in studies requiring potent and broad-spectrum inhibition of both MAO-A and MAO-B isoforms.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound exerts its effects by covalently binding to the flavin adenine dinucleotide (FAD) cofactor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3] This irreversible inhibition leads to a sustained increase in the synaptic levels of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, by preventing their degradation.[3][4] The non-selective nature of this compound makes it a useful tool for studying the global effects of enhanced monoaminergic neurotransmission.
Quantitative Data
Due to the withdrawal of this compound from the market in the 1960s, detailed quantitative data on its binding affinities and inhibitory constants from contemporary studies are scarce. The information available is largely qualitative, describing it as a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. For comparative purposes, researchers should consider evaluating the potency of each new batch of synthesized this compound.
| Target | Inhibition Data (IC50/Ki) | Reference Compound Data (IC50/Ki) |
| MAO-A | Data not available in recent literature. | Clorgyline (selective MAO-A inhibitor): IC50 ~1-10 nM |
| MAO-B | Data not available in recent literature. | Selegiline (selective MAO-B inhibitor): IC50 ~5-15 nM |
Signaling Pathways
The primary signaling pathway affected by this compound is the monoaminergic system. By inhibiting MAO, this compound leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and subsequently increases their release into the synaptic cleft. This enhances the activation of postsynaptic monoamine receptors, leading to a cascade of downstream signaling events.
Figure 1: Monoamine Oxidase Inhibition by this compound.
Experimental Protocols
In Vitro MAO Inhibition Assay
This protocol is adapted from standard fluorometric assays for MAO activity and can be used to determine the inhibitory potential of this compound.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (non-selective MAO substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate buffer (pH 7.4)
-
This compound
-
Clorgyline and Selegiline (positive controls)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer containing the MAO-A or MAO-B enzyme.
-
Add 2 µL of various concentrations of this compound (or control inhibitor) to the wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Prepare a reaction mixture containing kynuramine, HRP, and Amplex Red in phosphate buffer.
-
Initiate the reaction by adding 50 µL of the reaction mixture to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Monitor the fluorescence kinetically for 30 minutes.
-
Calculate the rate of reaction for each concentration and determine the IC50 value for this compound.
Figure 2: In Vitro MAO Inhibition Assay Workflow.
In Vivo Microdialysis for Neurotransmitter Levels
This protocol outlines a general procedure for in vivo microdialysis in rodents to measure changes in extracellular monoamine levels following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthesia
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 2-3 hours.
-
Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis.
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the dialysate samples for monoamine content using HPLC-ED.
-
Express the post-administration neurotransmitter levels as a percentage of the baseline.
References
Application Note: Quantitative Analysis of Phenoxypropazine and its Putative Metabolites in Human Plasma using HPLC-MS/MS
Abstract
Introduction
Phenoxypropazine, a monoamine oxidase inhibitor of the hydrazine family, was introduced as an antidepressant in 1961 but was later withdrawn due to concerns of hepatotoxicity. Renewed interest in the metabolic pathways and disposition of historical drugs necessitates robust analytical methods. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its potential metabolites in human plasma. The proposed metabolic pathways are inferred from the known metabolism of similar hydrazine-based MAOIs, such as phenelzine, which primarily involves oxidation and acetylation.[4][5]
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is proposed for the extraction of this compound and its metabolites from human plasma, a common and effective technique for cleaning up biological samples before LC-MS analysis.[1][6]
Protocol:
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Add 100 µL of 1 M sodium carbonate buffer (pH 9.0) and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) and vortex.
-
Transfer the solution to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The chromatographic separation is designed based on methods for other MAOIs, utilizing a C18 reversed-phase column.[1]
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize the hypothetical quantitative data for this compound and its putative metabolites. The mass transitions are predicted based on the chemical structure of this compound and common metabolic transformations.
Table 2: Hypothetical MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 167.1 | 107.1 | 4.2 |
| Hydroxythis compound | 183.1 | 123.1 | 3.5 |
| N-Acetyl-phenoxypropazine | 209.1 | 107.1 | 4.8 |
| Internal Standard (IS) | User Defined | User Defined | User Defined |
Table 3: Hypothetical Method Validation Data
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |
| This compound | 1 | 500 | >0.99 | 95 - 105 | <10 |
| Hydroxythis compound | 1 | 500 | >0.99 | 93 - 107 | <12 |
| N-Acetyl-phenoxypropazine | 2 | 500 | >0.99 | 96 - 104 | <11 |
Visualizations
Putative Metabolic Pathway of this compound
The following diagram illustrates the potential metabolic transformations of this compound, primarily through oxidation (hydroxylation) and acetylation, based on the known metabolism of other hydrazine-based MAOIs.[4][5]
References
- 1. Quantification of tricyclic antidepressants and monoamine oxidase inhibitors by high-performance liquid chromatography-tandem mass spectrometry in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic and tandem mass spectrometric assay for evaluation of in vivo inhibition of rat brain monoamine oxidases (MAO) A and B following a single dose of MAO inhibitors: application of biomarkers in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenelzine - Wikipedia [en.wikipedia.org]
- 5. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
Phenoxypropazine: Application Notes and Protocols for Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxypropazine (trade name Drazine) is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine chemical class.[1][2] Initially introduced as an antidepressant in 1961, it was later withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][2] Despite its withdrawal from clinical use, this compound can serve as a valuable reference compound in pharmacological research, particularly in studies involving monoamine oxidase inhibition. Its irreversible and non-selective nature provides a clear benchmark for characterizing new MAO inhibitors.
These application notes provide an overview of this compound's pharmacological profile and detailed protocols for its use as a reference compound in in vitro assays.
Pharmacological Profile
Mechanism of Action:
This compound irreversibly inhibits both isoforms of monoamine oxidase, MAO-A and MAO-B. MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain and peripheral tissues.[3] By irreversibly binding to the enzyme, this compound leads to a long-lasting inhibition of monoamine metabolism, thereby increasing the synaptic availability of these neurotransmitters. Enzyme activity is only restored through the synthesis of new enzyme, a process that can take up to two weeks.[4]
Data Presentation
| Target | Inhibition Parameter | Value (Hypothetical) | Reference Compound |
| MAO-A | IC50 | 150 nM | This compound |
| MAO-B | IC50 | 200 nM | This compound |
| MAO-A | IC50 | 20 nM | Clorgyline (Selective MAO-A inhibitor) |
| MAO-B | IC50 | 15 nM | Selegiline (Selective MAO-B inhibitor) |
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B using this compound as a non-selective reference inhibitor.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Selective reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, selective inhibitors, and test compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex® Red in phosphate buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B).
-
Add the test compound or reference inhibitor (this compound, clorgyline, or selegiline) at various concentrations. Include a vehicle control (buffer with DMSO).
-
Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm for Amplex® Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Signaling Pathway of Monoamine Oxidase
Caption: Monoamine oxidase (MAO) signaling pathway and its inhibition by this compound.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for determining MAO inhibition using a fluorometric assay.
Logical Relationship of Irreversible Inhibition
Caption: Logical diagram illustrating the process of irreversible MAO inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Long-Term Storage and Stability of Phenoxypropazine
Disclaimer: Phenoxypropazine was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1] Consequently, there is a lack of modern, comprehensive long-term stability data and validated stability-indicating analytical methods that conform to current regulatory standards such as those from the International Council for Harmonisation (ICH). The following application notes and protocols are therefore provided as a scientifically-grounded guide for research and drug development professionals who may be working with this compound for investigational purposes. The recommendations are based on the known chemistry of this compound, general principles of pharmaceutical stability testing, and data on related hydrazine-containing compounds.
Introduction
This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[1][2] Understanding its stability profile is crucial for accurate preclinical and research studies. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for assessing the long-term stability of this compound.
Recommended Long-Term Storage Conditions
Based on the general instability of hydrazine derivatives, which are susceptible to oxidation, the following storage conditions are recommended to minimize degradation.[3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | To minimize the rate of potential oxidative and hydrolytic degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the hydrazine moiety. |
| Light | Protected from light (amber vials) | To prevent potential photolytic degradation. |
| Container | Tightly sealed, non-reactive (glass) | To prevent exposure to moisture and atmospheric oxygen. |
Potential Degradation Pathways
The chemical structure of this compound, (1-methyl-2-phenoxy-ethyl)hydrazine, suggests several potential degradation pathways, primarily centered around the reactive hydrazine group.
-
Oxidation: The hydrazine moiety is susceptible to oxidation, which is a common degradation pathway for hydrazine-containing pharmaceuticals.[3][4] This can be catalyzed by atmospheric oxygen, trace metal ions, and light. Oxidation can lead to the formation of various degradation products and a loss of potency.
-
Hydrolysis: Although generally more stable than esters, the molecule could be susceptible to hydrolysis under extreme pH conditions, potentially cleaving the ether linkage, though this is considered less likely than oxidation under typical storage conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation pathways.
Below is a conceptual diagram of the primary anticipated degradation pathway for this compound.
Caption: Potential Oxidative Degradation of this compound.
Experimental Protocols
The following protocols describe a framework for conducting stability studies on this compound, including forced degradation and a long-term stability program.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[6]
Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation profile.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following conditions:
-
Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix with 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method described in section 5.
The workflow for a forced degradation study is illustrated below.
Caption: Forced Degradation Experimental Workflow.
Long-Term and Accelerated Stability Study Protocol
Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated storage conditions.
Methodology:
-
Sample Preparation: Place accurately weighed samples of solid this compound into amber glass vials. Seal the vials under an inert atmosphere (e.g., nitrogen).
-
Storage Conditions: Store the vials under the conditions outlined in the table below.
| Study Type | Storage Condition | Testing Time Points |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
-
Testing Parameters: At each time point, analyze the samples for the following:
-
Appearance (visual inspection)
-
Assay of this compound (by HPLC)
-
Quantification of degradation products (by HPLC)
-
Moisture content (by Karl Fischer titration, if applicable)
-
Analytical Method Protocol: Stability-Indicating HPLC-UV Method
Due to the lack of a strong chromophore in the hydrazine moiety, derivatization is often required for sensitive HPLC analysis of hydrazine-containing compounds.[7][8][9]
Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Derivatization Reagent: Prepare a solution of 2-hydroxy-1-naphthaldehyde (HNA) in a suitable solvent (e.g., acetonitrile). HNA reacts with the hydrazine group to form a hydrazone with a strong UV absorbance, which aids in sensitive detection and shifts the absorbance maximum away from potential interferences.[8]
-
Sample Preparation and Derivatization: a. Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 acetonitrile:water). b. Add an excess of the HNA derivatizing reagent solution. c. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 50°C) to ensure complete derivatization. d. Cool the sample to room temperature and dilute to the final concentration for HPLC analysis.
-
HPLC Conditions (Illustrative Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Wavelength maximum of the HNA-hydrazone derivative (e.g., ~400-425 nm).[8] |
| Injection Volume | 10 µL |
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the derivatized this compound peak from peaks of derivatized degradation products generated during forced degradation studies.
The logical flow for developing and applying the analytical method is shown below.
Caption: Workflow for Stability-Indicating Method Development.
Data Presentation
Quantitative data from the long-term stability study should be summarized in a table as shown below. This table is for illustrative purposes and does not contain actual data.
Table 1: Illustrative Long-Term Stability Data for this compound at 25°C / 60% RH
| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | White Powder | 100.0 | < 0.1 |
| 3 | White Powder | 99.8 | 0.2 |
| 6 | White Powder | 99.5 | 0.5 |
| 12 | White Powder | 99.1 | 0.9 |
| 24 | White Powder | 98.2 | 1.8 |
| 36 | White Powder | 97.3 | 2.7 |
By following these protocols, researchers can generate a comprehensive stability profile for this compound, ensuring the quality and reliability of the material used in their studies.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Phenoxypropazine Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Phenoxypropazine in solution during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of potency in prepared solutions | Oxidative Degradation: The hydrazine moiety in this compound is susceptible to oxidation, especially in the presence of oxygen and metal ions. | 1. Deoxygenate Solvents: Purge all solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Use Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the solution. The choice of antioxidant should be validated for compatibility and effectiveness. 3. Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. |
| Hydrolysis: The ether linkage in this compound may be susceptible to acid or base-catalyzed hydrolysis, especially at extreme pH values. | 1. pH Control: Maintain the pH of the solution within a stable range, typically between pH 4 and 8.[1] Use appropriate buffer systems (e.g., phosphate or citrate buffers) to maintain a constant pH.[2] 2. Avoid Extreme pH: If the experimental protocol allows, avoid highly acidic or alkaline conditions. | |
| Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.[3] | 1. Use Amber Vials: Store and handle solutions in amber-colored glassware or light-resistant containers to protect from light exposure. 2. Work in Low-Light Conditions: Conduct experimental manipulations in a dimly lit area or under yellow light. | |
| Appearance of unknown peaks in chromatogram | Formation of Degradation Products: The new peaks likely correspond to products formed from the degradation of this compound. | 1. Conduct Forced Degradation Studies: Systematically expose this compound solutions to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the degradation pathways. 2. Characterize Degradants: Use analytical techniques such as HPLC-MS and NMR to identify the structure of the degradation products. This information is crucial for understanding the degradation mechanism. |
| Precipitation or color change in solution | Insolubility or Chemical Reaction: The compound may be precipitating out of solution due to changes in temperature, pH, or solvent composition. A color change can indicate a chemical reaction, often oxidation. | 1. Verify Solubility: Ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent system. 2. Control Temperature: Store solutions at the recommended temperature. Avoid freeze-thaw cycles unless validated. 3. Investigate Color Change: A color change is a strong indicator of degradation. Immediately assess the purity of the solution using a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing a hydrazine and a phenoxy group, the primary anticipated degradation pathways are:
-
Oxidation: The hydrazine moiety is prone to oxidation, which can be catalyzed by dissolved oxygen, metal ions, and light.
-
Hydrolysis: The ether linkage may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of degradation products.
Q2: What is the optimal pH range for maintaining the stability of a this compound solution?
A2: For many pharmaceutical compounds, a pH range of 4-8 is generally considered to be the most stable.[1] It is recommended to perform a pH stability profile study for your specific formulation to determine the optimal pH for maximum stability.
Q3: How should I store my this compound solutions?
A3: To minimize degradation, this compound solutions should be:
-
Stored in tightly sealed, amber-colored vials to protect from light and air.
-
Kept at controlled room temperature or refrigerated (2-8 °C), depending on the solvent and long-term stability data. Avoid freezing unless the stability in a frozen state has been confirmed.
-
If the solution is sensitive to oxidation, the headspace of the vial should be purged with an inert gas like nitrogen or argon before sealing.
Q4: Can I use buffers to stabilize my this compound solution?
A4: Yes, using a buffer system is highly recommended to maintain a constant pH and prevent acid or base-catalyzed degradation.[2] Common buffer systems like phosphate or citrate buffers can be used. However, it is crucial to ensure the compatibility of the buffer components with this compound and the analytical method being used.
Q5: What are "forced degradation studies" and why are they important?
A5: Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions such as high and low pH, elevated temperature, light, and oxidizing agents to accelerate its degradation.[3][4] These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Developing and validating stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Duration | Temperature (°C) | This compound Remaining (%) | Major Degradation Products Observed |
| Control (in water) | 7 days | 25 | 98.5 | - |
| 0.1 M HCl | 24 hours | 60 | 85.2 | Hydrolysis Product A |
| 0.1 M NaOH | 24 hours | 60 | 90.1 | Hydrolysis Product B |
| 3% H₂O₂ | 6 hours | 25 | 75.6 | Oxidative Product C, Oxidative Product D |
| Heat | 7 days | 80 | 92.3 | Thermal Product E |
| Photostability (UV/Vis) | 24 hours | 25 | 88.9 | Photolytic Product F |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, HPLC system with a UV detector, photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the stock solution in a solid state in a hot air oven at 80°C for 7 days. After exposure, dissolve the sample and dilute to a final concentration of 0.1 mg/mL.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for preventing degradation.
Caption: Key factors influencing this compound stability.
References
Technical Support Center: Phenoxypropazine Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of phenoxypropazine in cellular models. Given the limited publicly available data on the specific off-target profile of this compound, this guide focuses on providing general strategies and methodologies for identifying and characterizing potential off-target activities of hydrazine-based compounds in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a well-documented non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] Its primary mechanism of action as an antidepressant was attributed to the inhibition of these enzymes, leading to increased levels of monoamine neurotransmitters.
Q2: Why is information on the off-target effects of this compound limited?
This compound was introduced as an antidepressant in 1961 but was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][2] As its clinical use was short-lived, extensive post-market surveillance and detailed off-target profiling, which are standard for modern drug development, were not conducted.
Q3: What are the potential off-target liabilities of compounds containing a hydrazine moiety?
Hydrazine-containing compounds can be chemically reactive and may interact non-specifically with various cellular components. Potential off-target liabilities include:
-
Reaction with pyridoxal phosphate (PLP)-dependent enzymes: Hydrazines can react with the PLP cofactor, leading to the inhibition of a wide range of enzymes involved in amino acid metabolism.
-
Formation of reactive oxygen species (ROS): Some hydrazines can undergo metabolic activation to form reactive intermediates that can induce oxidative stress.
-
Covalent modification of proteins: The reactive nature of the hydrazine group can lead to non-specific covalent binding to proteins, potentially altering their function.
Q4: How can I screen for potential off-target effects of this compound in my cellular model?
A tiered approach is recommended:
-
Broad Off-Target Screening Panels: Utilize commercially available broad screening panels that test for activity against a wide range of targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic assays to identify unexpected cellular effects.
-
Proteomic Approaches: Use chemical proteomics to identify direct binding partners of this compound in an unbiased manner.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed at Low Concentrations
Possible Cause: Off-target cytotoxic effects unrelated to MAO inhibition.
Troubleshooting Steps:
-
Confirm MAO Inhibition: Measure the activity of MAO-A and MAO-B in your cellular model to confirm that the observed cytotoxicity occurs at concentrations relevant to MAO inhibition.
-
Assess Mitochondrial Function: Use assays such as the MTT or Seahorse XF to determine if the cytotoxicity is due to mitochondrial dysfunction, a common off-target effect.
-
Measure Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) using probes like DCFDA to investigate the role of oxidative stress.
-
Caspase Activation Assays: Determine if the cytotoxicity is mediated by apoptosis by measuring the activity of caspases 3/7.
Issue 2: Discrepancy Between In Vitro MAO Inhibition and Cellular Effects
Possible Cause: Cellular transport, metabolic activation, or engagement of intracellular off-targets.
Troubleshooting Steps:
-
Determine Intracellular Concentration: If possible, use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound to correlate with cellular effects.
-
Investigate Metabolic Activation: Co-treat with inhibitors of cytochrome P450 enzymes to determine if metabolic activation is required for the observed cellular effects.
-
Use Target Engagement Assays: Employ cellular thermal shift assays (CETSA) or related techniques to confirm that this compound is engaging with its intended MAO targets within the cell.
Quantitative Data Summary
| Target Class | Assay Type | Test Concentration (µM) | % Inhibition / Activity | IC50 / EC50 (µM) |
| Primary Targets | ||||
| MAO-A | Enzyme Activity Assay | 0.1, 1, 10 | ||
| MAO-B | Enzyme Activity Assay | 0.1, 1, 10 | ||
| Off-Target Examples | ||||
| Kinase Panel (e.g., 100 kinases) | Radiometric Kinase Assay | 10 | ||
| GPCR Panel (e.g., 50 GPCRs) | Radioligand Binding Assay | 10 | ||
| Ion Channel Panel (e.g., 20 channels) | Patch Clamp Electrophysiology | 10 | ||
| GABA Transaminase | Enzyme Activity Assay | 1, 10, 100 |
Experimental Protocols
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
Objective: To determine the potency of this compound to inhibit MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
This compound
-
Phosphate buffer (pH 7.4)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in phosphate buffer.
-
In a 96-well plate, add the MAO enzyme and the corresponding substrate.
-
Add the this compound dilutions to the wells.
-
Incubate at 37°C for 30 minutes.
-
Measure the production of the fluorescent product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) using a fluorescence plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 2: Cellular Cytotoxicity Assay (MTT)
Objective: To assess the cytotoxic effect of this compound on a cellular model.
Materials:
-
Adherent cells (e.g., HepG2, SH-SY5Y)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent viability and determine the IC50 value.
Visualizations
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Potential off-target signaling pathways of this compound.
References
Technical Support Center: Managing Phenoxypropazine-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hepatotoxicity in animal models treated with Phenoxypropazine. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
Issue: Unexpectedly high mortality in animals treated with this compound.
Possible Cause & Solution:
-
Question: Could the dose of this compound be too high or the dosing regimen be inappropriate for the chosen animal model?
-
Answer: Yes, high doses of a xenobiotic can lead to acute liver failure and rapid mortality.[1][2] It is crucial to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound. Start with a wide range of doses and monitor the animals closely for clinical signs of toxicity.
-
Recommended Action:
-
Perform a pilot dose-escalation study with a small number of animals per group.
-
Monitor for clinical signs of distress (e.g., lethargy, ruffled fur, weight loss) and mortality.
-
Collect blood samples at interim time points to assess liver enzyme levels (ALT, AST).
-
Based on the results, select a dose for your main study that induces manageable hepatotoxicity without causing excessive mortality.
-
-
Issue: Inconsistent or highly variable liver enzyme (ALT/AST) levels between animals in the same treatment group.
Possible Cause & Solution:
-
Question: What factors could contribute to high variability in liver enzyme measurements?
-
Answer: Several factors can lead to inconsistent biomarker data, including genetic variability within the animal strain, differences in gut microbiota, underlying subclinical infections, and variations in the experimental procedure.
-
Recommended Action:
-
Standardize Procedures: Ensure consistent timing of dosing, blood collection, and sample processing. Use standardized methods for serum separation and storage.
-
Animal Health: Source animals from a reputable vendor and allow for an adequate acclimatization period. Monitor for any signs of illness prior to and during the study.
-
Control for Environmental Factors: House animals under controlled conditions (temperature, humidity, light-dark cycle) to minimize stress.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the group mean.
-
-
Issue: Histopathological findings do not correlate with serum biomarker data.
Possible Cause & Solution:
-
Question: Why might there be a disconnect between elevated liver enzymes and the observed liver histology?
-
Answer: The timing of sample collection is critical. Serum biomarkers like ALT and AST can peak and then decline before significant histological changes are apparent, or vice versa.[3] For example, necrosis can lead to a rapid release of enzymes, but the structural changes may take longer to fully develop. Conversely, some forms of injury, like steatosis, may not cause a dramatic elevation in transaminases.
-
Recommended Action:
-
Time-Course Study: Conduct a time-course experiment where subgroups of animals are euthanized at different time points after this compound administration. This will help to establish the temporal relationship between biomarker elevation and histopathological changes.
-
Comprehensive Histopathology: Ensure a thorough histopathological evaluation by a qualified veterinary pathologist. This should include assessment of different liver zones (centrilobular, midzonal, periportal) for various types of injury (necrosis, apoptosis, inflammation, steatosis, cholestasis).
-
Consider Additional Biomarkers: In addition to ALT and AST, measure other markers like alkaline phosphatase (ALP), bilirubin, and glutamate dehydrogenase (GLDH) to get a more complete picture of the type of liver injury.[3][4]
-
-
Frequently Asked Questions (FAQs)
General Questions
-
What are the common mechanisms of drug-induced liver injury (DILI)? Drug-induced liver injury can occur through various mechanisms, which can be broadly categorized as either predictable (dose-dependent) or idiosyncratic (unpredictable).[5] Common molecular events include the formation of reactive metabolites that cause oxidative stress and mitochondrial dysfunction, leading to hepatocyte necrosis or apoptosis.[5][6][7] Immune-mediated responses can also play a significant role in idiosyncratic DILI.[8]
-
Which animal model is most appropriate for studying this compound-induced hepatotoxicity? The choice of animal model depends on the specific research question. Mice are commonly used for studying DILI due to their genetic tractability and the availability of various transgenic strains.[2] Rats are also frequently used and may be more suitable for certain studies due to their larger size, which facilitates surgical procedures and repeated blood sampling.[9][10] It is important to note that different species and even different strains within a species can have varying susceptibility to hepatotoxins.[1][11]
Monitoring and Assessment
-
What are the key biomarkers for monitoring liver toxicity in animal models? The most common biomarkers are the serum enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are released from damaged hepatocytes.[3][12] Other important markers include:
-
Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT) for cholestatic injury.
-
Total Bilirubin for assessing the liver's excretory function.
-
Albumin and Total Protein to evaluate the liver's synthetic function.[3]
-
Glutamate Dehydrogenase (GLDH) as a more specific marker for mitochondrial injury.
-
-
How often should I monitor these biomarkers? The frequency of monitoring depends on the expected onset and duration of hepatotoxicity. For acute toxicity studies, it may be necessary to collect blood samples at multiple time points within the first 24-72 hours. For sub-chronic or chronic studies, weekly or bi-weekly monitoring may be sufficient. A pilot study can help to determine the optimal sampling schedule.
Data Presentation
Table 1: Key Serum Biomarkers for Hepatotoxicity Assessment
| Biomarker | Abbreviation | Primary Indication | Notes |
| Alanine Aminotransferase | ALT | Hepatocellular Injury | More specific to the liver than AST.[12] |
| Aspartate Aminotransferase | AST | Hepatocellular Injury | Also found in heart, muscle, and other tissues.[13][14] |
| Alkaline Phosphatase | ALP | Cholestatic Injury | Elevated levels can indicate bile duct obstruction. |
| Total Bilirubin | TBIL | Liver Excretory Function | High levels can indicate impaired conjugation or excretion.[4] |
| Glutamate Dehydrogenase | GLDH | Mitochondrial Injury | A more specific marker of liver necrosis. |
| Albumin | ALB | Liver Synthetic Function | Decreased levels can indicate chronic liver damage. |
Experimental Protocols
Protocol 1: Induction of Hepatotoxicity with a Test Compound (e.g., this compound)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dosing:
-
Prepare this compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).
-
Administer a single intraperitoneal (i.p.) or oral (p.o.) dose. The dose should be determined from a prior dose-ranging study. For a compound with unknown hepatotoxicity, a range of doses (e.g., 50, 100, 200 mg/kg) could be tested.[15][16]
-
Include a vehicle control group.
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals.
-
Record body weights daily.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 24 hours post-dose), anesthetize the animals.
-
Collect blood via cardiac puncture for serum biomarker analysis.
-
Perfuse the liver with saline and collect the entire organ.
-
-
Tissue Processing:
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze another portion in liquid nitrogen for molecular or biochemical assays.
-
Protocol 2: Serum Biomarker Analysis
-
Serum Separation:
-
Allow the collected blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C until analysis.
-
-
Biochemical Assays:
-
Use commercially available assay kits for the quantitative determination of ALT, AST, ALP, and total bilirubin.
-
Follow the manufacturer's instructions for the assays.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the enzyme activities or concentrations based on a standard curve.
-
Protocol 3: Liver Histopathology
-
Tissue Processing:
-
After fixation, dehydrate the liver tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Evaluate for signs of liver injury, including necrosis, apoptosis, inflammation, steatosis, and fibrosis.
-
Score the severity of the lesions using a semi-quantitative scoring system.
-
Visualizations
Caption: Signaling pathways in drug-induced hepatotoxicity.
Caption: Workflow for hepatotoxicity assessment.
References
- 1. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A model for monitoring changes in liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standard Operating Procedures in Experimental Liver Research: Thioacetamide model in mice and rats | Semantic Scholar [semanticscholar.org]
- 11. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Phenoxypropazine and Laboratory Assay Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential interference of phenoxypropazine with common laboratory assays. While direct experimental evidence of this compound-induced assay interference is not extensively documented in scientific literature, its structural similarity to known interfering compounds, particularly amphetamines, warrants careful consideration during laboratory testing. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its potential for assay interference a concern?
Q2: Which laboratory assays are most likely to be affected by this compound?
Immunoassays for the detection of amphetamines are the primary concern.[3][7][8] These assays utilize antibodies that bind to specific molecular features. Due to the shared phenylethylamine scaffold between this compound and amphetamine, the antibodies used in amphetamine immunoassays may inadvertently bind to this compound or its metabolites, generating a false-positive signal.
Q3: Is there direct evidence of this compound causing false-positive results?
Currently, there is a lack of specific case reports or clinical studies in the published literature that definitively document instances of this compound causing false-positive results in common laboratory assays. However, the principle of structural similarity causing cross-reactivity is a well-established phenomenon in diagnostic testing.[5][6][9]
Q4: What are the potential consequences of a false-positive result?
Q5: How can I confirm a suspected false-positive result?
If a positive result for amphetamine is obtained in a subject known to be taking this compound, and there is no other clinical evidence of amphetamine use, a confirmatory test using a more specific analytical method is highly recommended.[5] Gas chromatography-mass spectrometry (GC-MS) is the gold standard for confirmation as it identifies molecules based on their unique mass-to-charge ratio, providing a much higher level of specificity than immunoassays.[10][11]
Troubleshooting Guide
Issue: Unexpected positive result for amphetamines in a sample from a subject administered this compound.
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity of this compound or its metabolites with the amphetamine immunoassay. | 1. Review Subject's Medication History: Confirm the subject's use of this compound and rule out any concurrent use of amphetamines or other structurally related compounds known to cause false positives. 2. Perform a Confirmatory Test: Submit the sample for analysis by a highly specific method such as Gas Chromatography-Mass Spectrometry (GC-MS) to definitively identify the substances present. 3. Consult the Assay Manufacturer: Contact the manufacturer of the immunoassay to inquire about any known cross-reactivity with this compound or related compounds. 4. Consider an Alternative Assay: If available, re-test the sample using an amphetamine immunoassay from a different manufacturer, as antibody specificity can vary between kits.[3][7] |
| Sample Contamination. | 1. Review Sample Handling Procedures: Ensure that there was no possibility of cross-contamination during sample collection, handling, or processing. 2. Collect a New Sample: If contamination is suspected, collect a fresh sample from the subject under controlled conditions. |
| Actual Amphetamine Use. | 1. Clinical Correlation: Correlate the laboratory result with the subject's clinical presentation and history. 2. Patient Interview: If appropriate and ethically permissible, discuss the results with the subject. |
Data Presentation
Table 1: Structural Comparison of this compound and Amphetamine
| Compound | Chemical Structure | Core Moiety | Functional Groups of Note |
| This compound | 1-phenoxypropan-2-ylhydrazine | Phenylethylamine | Hydrazine group (-NHNH2), Phenyl ring, Propyl chain |
| Amphetamine | 1-phenylpropan-2-amine | Phenylethylamine | Primary amine group (-NH2), Phenyl ring, Propyl chain |
Experimental Protocols
Protocol 1: Confirmation of Suspected Immunoassay Cross-Reactivity using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction of the urine or plasma sample to isolate the drug fraction.
-
Derivatize the extracted analytes, if necessary, to improve their chromatographic properties and mass spectral fragmentation.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column to separate the individual components.
-
The separated components are then introduced into a mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of the analyte in the sample to that of a certified reference standard for this compound and amphetamine.
-
The presence of amphetamine is confirmed only if both the retention time and the mass spectrum match the reference standard.
-
Visualizations
Caption: Principle of a competitive immunoassay for analyte detection.
Caption: How structural similarity can lead to immunoassay cross-reactivity.
Caption: Troubleshooting workflow for a suspected false-positive result.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H14N2O | CID 71467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of the sensitivity and specificity of six immunoassays for the detection of amphetamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Mahidol IR [repository.li.mahidol.ac.th]
- 9. ohsu.edu [ohsu.edu]
- 10. EP1167976A2 - Immunoassay for the detection of amphetamines and derivatives thereof - Google Patents [patents.google.com]
- 11. Techniques for the Detection and Identification of Amphetamines and Amphetamine-Like Substances | Office of Justice Programs [ojp.gov]
Phenoxypropazine stability in different buffer systems
This technical support center provides guidance and answers frequently asked questions regarding the stability of phenoxypropazine in various buffer systems. As specific stability data for this compound is not extensively available in public literature, this guide focuses on the principles of stability testing and provides protocols for researchers to conduct their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a solution?
A1: The stability of this compound, a hydrazine derivative, can be influenced by several factors. The most critical are:
-
pH: The pH of the buffer system can significantly impact the rate of hydrolysis and oxidation, two common degradation pathways for pharmaceuticals.[1][2]
-
Buffer Species: The chemical nature of the buffer components can directly participate in degradation reactions or chelate metal ions that catalyze oxidation.[3]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions.[4]
-
Light: Exposure to light, especially UV light, can lead to photolytic degradation.[2][5]
-
Oxygen: The presence of oxygen can promote oxidative degradation.[2]
Q2: Which buffer systems are commonly used for stability studies of amine-containing compounds like this compound?
A2: While specific data for this compound is limited, for amine-containing compounds, buffers that are effective in the pH range of 4 to 8 are often considered. Commonly used buffer systems in pharmaceutical development include:
-
Acetate (pKa ~4.8)
-
Citrate (pKa's ~3.1, 4.8, 6.4)
-
Phosphate (pKa's ~2.1, 7.2, 12.3)
-
Tris (pKa ~8.1)
-
Histidine (pKa ~6.0)
The choice of buffer should be based on the desired pH of the formulation and potential interactions with the drug substance.[6] For example, phosphate buffers can sometimes accelerate the degradation of certain drugs.
Q3: How can I determine the degradation pathway of this compound?
A3: Understanding the degradation pathway is crucial for developing stable formulations.[7][8] This is typically achieved through forced degradation (stress testing) studies.[4][7][9] The drug substance is exposed to harsh conditions to intentionally induce degradation. These conditions include:
-
Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH).
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heating the sample at elevated temperatures.
-
Photostability: Exposing the sample to light according to ICH Q1B guidelines.
The resulting degradation products are then identified and characterized using analytical techniques like HPLC-MS.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound potency in a phosphate buffer. | Phosphate ions may be catalyzing the degradation of the hydrazine moiety. | Switch to a different buffer system such as citrate or acetate and repeat the stability study. |
| High variability in stability results between batches. | Inconsistent preparation of buffer solutions, leading to pH variations. Contamination with metal ions that can catalyze oxidation. | Ensure accurate and consistent preparation of all buffer solutions. Use high-purity water and reagents. Consider incorporating a chelating agent like EDTA if metal ion contamination is suspected.[3] |
| Appearance of multiple unknown peaks in the HPLC chromatogram during the stability study. | This indicates the formation of degradation products. | Conduct a forced degradation study to systematically generate and identify these degradation products using techniques like mass spectrometry (MS).[12] This will help in understanding the degradation pathway. |
| Precipitation of this compound from the buffer solution over time. | The pH of the buffer may be close to the isoelectric point of the drug, or the solubility of the drug in that specific buffer is low. | Determine the pKa of this compound and select a buffer that maintains the pH at least 1-2 units away from the pKa to ensure the drug is in its more soluble ionized form. Alternatively, consider the use of co-solvents, but their impact on stability must also be evaluated. |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions and Sample Incubation
-
Buffer Preparation: Prepare a series of buffers (e.g., acetate, citrate, phosphate) at different pH values (e.g., 4.0, 5.5, 7.0). Use high-purity water and analytical grade reagents.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Sample Preparation: Spike the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Incubation: Aliquot the samples into sealed, amber vials (to protect from light) and store them at various temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks) for analysis.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent drug from any degradation products.[12]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The stability of this compound would be reported as the percentage of the initial concentration remaining at each time point.
Table 1: Hypothetical Stability of this compound (100 µg/mL) at 25°C in Different Buffer Systems
| Time (Weeks) | % Remaining in Acetate Buffer (pH 4.5) | % Remaining in Citrate Buffer (pH 5.5) | % Remaining in Phosphate Buffer (pH 7.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.5 | 98.2 | 95.3 |
| 2 | 98.9 | 96.5 | 90.1 |
| 4 | 97.8 | 93.1 | 82.4 |
| 8 | 95.7 | 86.8 | 68.2 |
| 12 | 93.5 | 80.5 | 55.9 |
Note: This data is illustrative and not based on actual experimental results for this compound.
Visualizations
A workflow for assessing this compound stability can be visualized to guide researchers through the process.
Caption: Workflow for this compound Stability Testing.
A diagram illustrating the logical relationship in troubleshooting can also be helpful.
References
- 1. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. mdpi.com [mdpi.com]
- 12. kinampark.com [kinampark.com]
Validation & Comparative
A Comparative Analysis of Tranylcypromine and Phenoxypropazine: Mechanism of Action and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical mechanisms of two monoamine oxidase inhibitors (MAOIs), tranylcypromine and phenoxypropazine. While both compounds are potent inhibitors of monoamine oxidase (MAO), significant differences in their chemical class, historical use, and available pharmacological data exist. This document aims to present a clear, data-driven comparison to inform research and drug development efforts in neuroscience and related fields.
Introduction
Tranylcypromine and this compound are both classified as irreversible, non-selective inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] Inhibition of these enzymes leads to an increase in the synaptic levels of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which is the primary mechanism underlying their antidepressant effects.[1][3]
Tranylcypromine, a non-hydrazine MAOI, remains in clinical use for the treatment of major depressive disorder, particularly in cases resistant to other antidepressant therapies.[4][5] In contrast, this compound, a hydrazine-based MAOI, was introduced as an antidepressant in 1961 but was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[2] This historical context has resulted in a significant disparity in the depth of available research and quantitative data for these two compounds.
Mechanism of Action
Both tranylcypromine and this compound act as mechanism-based inhibitors, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of MAO-A and MAO-B, leading to irreversible inactivation of the enzyme. This irreversible inhibition necessitates the synthesis of new enzyme molecules for the recovery of monoamine oxidase activity.
Tranylcypromine: As a cyclopropylamine, its mechanism involves the formation of a reactive intermediate that covalently modifies the FAD cofactor.
This compound: Belonging to the hydrazine class, its mechanism is presumed to involve the formation of a reactive hydrazine-derived radical that subsequently inactivates the FAD cofactor.[2]
The irreversible nature of this inhibition is a key pharmacological feature of both drugs, leading to a prolonged duration of action that is independent of the drug's pharmacokinetic half-life.
Quantitative Comparison of MAO Inhibition
A significant challenge in directly comparing tranylcypromine and this compound is the limited availability of quantitative inhibitory data for this compound, a consequence of its early withdrawal from clinical use. In contrast, tranylcypromine has been more extensively studied.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| Tranylcypromine | 2.3[6] | 0.95[6] | Non-selective |
| This compound | Data not available | Data not available | Non-selective[2] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The lack of specific IC50 or Ki values for this compound in the public domain prevents a direct quantitative comparison of its potency against MAO-A and MAO-B with that of tranylcypromine.
Off-Target Effects
Recent studies have revealed that the pharmacological profile of tranylcypromine extends beyond MAO inhibition.
Tranylcypromine:
-
Lysosomal Trapping: Tranylcypromine has been shown to accumulate within lysosomes, a phenomenon that may contribute to its overall cellular effects and side-effect profile.[1]
-
Promiscuous Protein Labeling: Studies utilizing chemical probes have demonstrated that tranylcypromine can irreversibly bind to several off-target proteins, including aldehyde dehydrogenases (ALDHs).[1] The clinical significance of these off-target interactions is an area of ongoing research.
This compound:
-
Due to its limited research history, there is a lack of comprehensive data on the potential off-target effects of this compound. Its hepatotoxicity is a major safety concern, but the specific off-target interactions contributing to this are not well-characterized in publicly available literature.[2]
Experimental Protocols
The determination of MAO inhibitory activity is crucial for the characterization of compounds like tranylcypromine and this compound. A common in vitro method is the monoamine oxidase inhibition assay.
Monoamine Oxidase (MAO) Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine, which is a substrate for both isoforms)
-
Test compound (e.g., tranylcypromine) and a known inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Phosphate buffer
-
Detection system: The product of the enzymatic reaction is often fluorescent or can be coupled to a fluorescent or colorimetric readout. For example, the deamination of kynuramine produces 4-hydroxyquinoline, which is fluorescent.
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a predetermined optimal concentration in phosphate buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Incubation: In a microplate, combine the enzyme solution with the various concentrations of the test compound or control. A vehicle control (solvent only) is also included. The plate is typically pre-incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine) to all wells.
-
Detection: After a set incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped, and the amount of product formed is measured using a plate reader (e.g., a fluorometer for the 4-hydroxyquinoline product).
-
Data Analysis: The percentage of MAO activity is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Irreversible Inhibition of Monoamine Oxidase.
Caption: Experimental Workflow for MAO Inhibition Assay.
Conclusion
Tranylcypromine and this compound are both potent, non-selective, and irreversible inhibitors of MAO-A and MAO-B. However, a comprehensive, direct comparison of their mechanisms is hampered by the limited availability of quantitative data for this compound due to its withdrawal from the market over safety concerns. Tranylcypromine has been more extensively characterized, with known IC50 values and identified off-target interactions, including lysosomal trapping. The provided experimental protocol for MAO inhibition assays represents a standard method for evaluating the potency of such compounds. For researchers and drug development professionals, the case of this compound underscores the critical importance of thorough toxicological and off-target profiling in the early stages of drug discovery. Future research on novel MAOIs should aim for comprehensive characterization to ensure both efficacy and safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H14N2O | CID 71467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The convergence of pharmacometrics and quantitative systems pharmacology in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A preliminary study of this compound in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
A Comparative Analysis of Phenoxypropazine and Modern Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the historical antidepressant phenoxypropazine with modern antidepressant classes, specifically Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The objective is to present a clear, data-driven comparison of their mechanisms of action, efficacy, and safety profiles, supported by available experimental data and methodologies.
This compound, marketed in the early 1960s, represents an early generation of psychopharmacological agents. Its comparison with contemporary antidepressants highlights the significant evolution in our understanding and treatment of major depressive disorder.
Overview of Antidepressant Classes
This compound belongs to the hydrazine class of non-selective and irreversible monoamine oxidase inhibitors (MAOIs). It was introduced as an antidepressant in 1961 but was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1] Modern antidepressants, such as SSRIs and SNRIs, were developed later and are characterized by more selective mechanisms of action and generally improved safety profiles.
Table 1: Comparison of Pharmacological Profiles
| Feature | This compound (MAOI) | Tricyclic Antidepressants (TCAs) e.g., Amitriptyline | Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) |
| Primary Mechanism | Irreversibly inhibits MAO-A and MAO-B enzymes, increasing synaptic levels of serotonin, norepinephrine, and dopamine.[2] | Blocks the reuptake of serotonin and norepinephrine; also blocks histaminic, muscarinic, and alpha-adrenergic receptors.[1] | Selectively blocks the reuptake of serotonin. | Blocks the reuptake of both serotonin and norepinephrine. |
| Reversibility | Irreversible | Reversible | Reversible | Reversible |
| Selectivity | Non-selective | Non-selective | Selective for serotonin transporter | Selective for serotonin and norepinephrine transporters |
| Key Side Effects | Hypertensive crisis (with tyramine ingestion), hepatotoxicity, orthostatic hypotension, weight gain.[3][4][5] | Anticholinergic effects (dry mouth, constipation), sedation, weight gain, cardiotoxicity.[1][6][7] | Nausea, insomnia, sexual dysfunction, headache. | Nausea, dizziness, sweating, potential for increased blood pressure. |
| Historical Context | First-generation antidepressant, withdrawn due to safety concerns.[1] | First-generation antidepressant, now often second-line due to side effects.[7] | Second-generation, widely used as first-line treatment. | Second-generation, widely used as first-line treatment. |
Mechanism of Action: Signaling Pathways
The fundamental difference between this compound and modern antidepressants lies in their interaction with neurotransmitter systems.
This compound acts by inhibiting the monoamine oxidase enzymes, which are responsible for degrading neurotransmitters within the presynaptic neuron. This leads to an accumulation of serotonin, norepinephrine, and dopamine available for release into the synapse.
SSRIs and SNRIs act on the presynaptic neuron to block the reuptake of specific neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.
Comparative Efficacy
Direct comparative efficacy data for this compound against modern antidepressants is unavailable due to its early withdrawal. A 1963 preliminary study reported that out of 20 patients treated with this compound, 14 showed improvement, with 12 having a "highly satisfactory" response after six weeks. Another 1963 study compared this compound with amitriptyline in 78 hospitalized patients and concluded that it was a useful antidepressant of equal effectiveness to amitriptyline, with most patients on either drug responding well.
Modern antidepressant efficacy is typically evaluated in large-scale, randomized controlled trials (RCTs). A major network meta-analysis by Cipriani et al. (2018) provides robust comparative data for 21 antidepressants.
Table 2: Efficacy of Modern Antidepressants (Data from Meta-Analyses)
| Drug/Class | Response Rate (vs. Placebo) Odds Ratio (95% CrI)[8] | Remission Rate (Intent-to-Treat)[9][10] |
| Amitriptyline (TCA) | 2.13 (1.89 - 2.41) | ~44.1% (as a class)[11] |
| Escitalopram (SSRI) | 1.68 (1.50 - 1.87) | 41.9% (as a class)[9][10] |
| Sertraline (SSRI) | 1.67 (1.50 - 1.86) | 41.9% (as a class)[9][10] |
| Venlafaxine (SNRI) | 1.75 (1.58 - 1.94) | 48.5% (as a class)[9][10] |
| Duloxetine (SNRI) | 1.63 (1.47 - 1.80) | 48.5% (as a class)[9][10] |
Response rate is defined as a ≥50% reduction in symptoms on a standardized depression rating scale. Remission is defined as a score below a certain threshold on these scales (e.g., HAM-D score ≤7).
Safety and Tolerability Profiles
The most significant factor in the discontinuation of this compound was its association with severe liver toxicity (hepatotoxicity).[1] This, along with the risk of hypertensive crisis when taken with tyramine-rich foods, represents a major safety concern for irreversible, non-selective MAOIs.[2][3][5]
Modern antidepressants have undergone more rigorous safety testing and generally have more manageable side effect profiles. Acceptability is a key measure in modern trials, often assessed by the all-cause discontinuation rate.
Table 3: Safety and Acceptability of Modern Antidepressants (Data from Meta-Analyses)
| Drug/Class | Acceptability (All-Cause Dropout vs. Placebo) Odds Ratio (95% CrI)[8] | Dropout Rate due to Adverse Events (vs. other active drugs)[9][12] |
| Amitriptyline (TCA) | 1.13 (1.01 - 1.27) | High (19.8% for TCAs)[11] |
| Escitalopram (SSRI) | 0.90 (0.81 - 0.99) | Low (8.3% for SSRIs)[11] |
| Sertraline (SSRI) | 0.91 (0.83 - 1.00) | Low (8.3% for SSRIs)[11] |
| Venlafaxine (SNRI) | 1.10 (1.00 - 1.22) | High (10.3% for SNRIs)[11] |
| Duloxetine (SNRI) | 1.17 (1.06 - 1.30) | High (10.3% for SNRIs)[11] |
Experimental Protocols: A Historical Perspective
The methodologies of clinical trials have evolved significantly since the 1960s.
Early antidepressant trials often had less stringent designs compared to modern standards. Key characteristics included:
-
Patient Population: Often hospitalized patients with severe depression.
-
Diagnosis: Based on clinical observation rather than standardized criteria like the DSM (Diagnostic and Statistical Manual of Mental Disorders), which was less developed.[13]
-
Outcome Measures: Clinical global impression was a primary endpoint. While rating scales existed, such as the Hamilton Depression Rating Scale (HAM-D) first published in 1960, their application and validation were in early stages.[14][15][16]
-
Blinding and Control: While some studies were controlled, the rigor of randomization and blinding was not as robust as it is today.[17][18]
Contemporary antidepressant trials follow a highly structured protocol:
-
Patient Population: Typically outpatients meeting specific DSM criteria for Major Depressive Disorder, with numerous inclusion and exclusion criteria.
-
Standardized Assessments: Use of validated rating scales like the HAM-D or the Montgomery-Åsberg Depression Rating Scale (MADRS) is standard for measuring primary efficacy outcomes.[9][14][15][19][20][21][22][23]
-
Design: Double-blind, placebo-controlled, and often including an active comparator.
-
Primary Endpoints: Pre-defined, typically the change from baseline in a depression scale score at a specific time point (e.g., 8 weeks). Response and remission rates are key secondary outcomes.[24]
-
Statistical Analysis: Sophisticated statistical plans, including intent-to-treat analysis, are required.[17][18]
Conclusion
The comparison between this compound and modern antidepressants illustrates a clear progression in drug development towards enhanced safety and selectivity. While early MAOIs like this compound were effective for some patients, their non-selective mechanism and severe safety risks, particularly hepatotoxicity, led to their withdrawal. The development of TCAs, followed by the more targeted SSRIs and SNRIs, has provided clinicians and patients with therapeutic options that offer a better balance of efficacy and tolerability. The evolution of clinical trial methodology has been crucial in establishing the relative merits of these newer agents with greater certainty.
References
- 1. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Monoamine Oxidase Inhibitor Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Amitriptyline - Wikipedia [en.wikipedia.org]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Montgomery–Åsberg Depression Rating Scale - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of SSRIs and SNRIs in major depressive disorder: a meta-analysis of head-to-head randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. You Aren’t In The DSM—Asterisk [asteriskmag.com]
- 14. Hamilton Rating Scale for Depression - Wikipedia [en.wikipedia.org]
- 15. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Changes in Clinical Trials Methodology Over Time: A Systematic Review of Six Decades of Research in Psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Changes in clinical trials methodology over time: a systematic review of six decades of research in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apa.org [apa.org]
- 20. shoreclinicaltms.com [shoreclinicaltms.com]
- 21. madrs.net [madrs.net]
- 22. novopsych.com [novopsych.com]
- 23. psychology-tools.com [psychology-tools.com]
- 24. Comparison of 21 Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
Phenoxypropazine's MAO-A vs. MAO-B Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Inhibitory Potency of MAO Inhibitors
To illustrate the landscape of MAO inhibitor selectivity, the following table summarizes the IC50 values for several known selective and non-selective inhibitors. While direct values for phenoxypropazine are absent from the reviewed literature, this comparison highlights the range of potencies and selectivities observed with other compounds.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity | Reference |
| This compound | Not Available | Not Available | Non-selective | [1] |
| Clorgyline | 0.0012 µM (1.2 nM) | 1.9 µM (1900 nM) | MAO-A Selective | |
| Selegiline (L-deprenyl) | 12.51 µM (12510 nM) | 0.30 µM (300 nM) | MAO-B Selective | |
| Iproniazid | 37 µM (37000 nM) | 42.5 µM (42500 nM) | Non-selective | [2] |
| Tranylcypromine | ~7 µM (7000 nM) | ~7 µM (7000 nM) | Non-selective |
Note: IC50 values can vary between studies depending on the experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols for Determining MAO Inhibition
The determination of a compound's inhibitory activity against MAO-A and MAO-B typically involves in vitro enzyme assays. The following is a generalized protocol based on common methodologies.
Objective:
To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Specific substrates:
-
For MAO-A: p-Tyramine or Kynuramine
-
For MAO-B: Benzylamine or Phenylethylamine
-
-
Test compound (this compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase)
-
96-well microplates (black, for fluorescence assays)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted to a working concentration in phosphate buffer.
-
Compound Dilution: A stock solution of the test compound is prepared (e.g., in DMSO) and serially diluted to create a range of concentrations.
-
Assay Reaction:
-
In each well of the microplate, the following are added in order:
-
Phosphate buffer
-
Test compound dilution or reference inhibitor
-
MAO-A or MAO-B enzyme solution
-
-
The plate is pre-incubated at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition: The specific substrate for each enzyme is added to initiate the reaction.
-
Detection:
-
The production of hydrogen peroxide, a byproduct of the MAO reaction, is a common method of detection.
-
A detection cocktail containing a fluorogenic or chromogenic substrate (e.g., Amplex Red and horseradish peroxidase) is added.
-
The plate is incubated at 37°C for a further period (e.g., 30-60 minutes).
-
-
Measurement: The fluorescence or absorbance is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
The inhibition of MAO-A and MAO-B has distinct effects on neurotransmitter metabolism, which in turn influences various signaling pathways in the central nervous system.
Caption: Non-selective inhibition of MAO-A and MAO-B by this compound increases the synaptic availability of monoamine neurotransmitters.
Caption: A typical experimental workflow for determining the IC50 of an MAO inhibitor.
Conclusion
This compound is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. Due to the limited availability of specific quantitative data on its selectivity, a direct comparison of its potency against the two isoforms is not feasible based on current literature. However, by understanding the experimental methodologies for determining MAO inhibition and the effects of such inhibition on neurotransmitter pathways, researchers can contextualize the activity of this compound and other MAO inhibitors in drug discovery and development. Further studies would be required to precisely quantify the inhibitory profile of this compound against MAO-A and MAO-B.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
